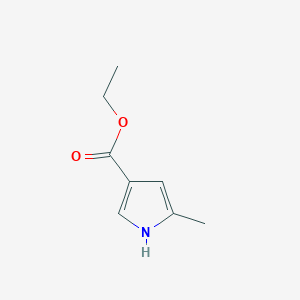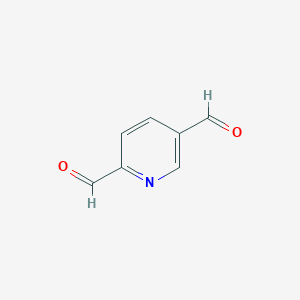
2,5-Pyridinedicarboxaldehyde
Overview
Description
2,5-Pyridinedicarboxaldehyde (2,5-PDC) is an important organic compound that has many uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is used as a precursor in the synthesis of many pharmaceuticals, dyes, and other compounds. 2,5-PDC is a versatile compound that can be used in a variety of applications, such as in the synthesis of new compounds, as a chromogenic reagent, and as a biochemical probe.
Scientific Research Applications
2,5-Pyridinedicarboxaldehyde: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Pesticides and Drugs: 2,5-Pyridinedicarboxaldehyde (2,5-PDA) is commonly used as a precursor in the synthesis of various pesticides and drugs. Its presence in pharmaceutical wastewater and other industrial effluents highlights its widespread use in these industries .
Biodegradation Studies: The compound is a significant contaminant in soils, sediments, and waters due to its extensive use. Studies on the biodegradation of 2,5-PDA are rare, making research into its degradation characteristics and cell extracts degradation highly relevant .
Structural and Vibrational Analysis: Research into the structural, energetic, and vibrational properties of monosubstituted pyridines like 2,5-PDA provides valuable insights into their physical characteristics. Such studies are essential for understanding the compound’s behavior in various conditions .
Chitosan Based Bifunctionalized Adsorbent Synthesis: 2,5-PDA has been utilized to synthesize chitosan-based bifunctionalized adsorbents. These adsorbents have potential applications in environmental cleanup and water treatment processes .
Aldol Addition Reactions: In scientific research, 2,5-PDA is used in aldol addition reactions with pyruvate to form specific compounds under the catalysis of enzymes like 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) .
Sensing Material Development: The compound has been used in the development of sensing materials, particularly in the construction of porphyrin-based covalent organic frameworks (COFs). These materials have applications in sensing due to their variable modification capabilities .
Isolation and characterization of the 2,5-pyridinedicarboxylic acid… Pyridinecarboxaldehydes: Structures, Vibrational Assignments and… 2-Pyridinecarboxaldehyde 99 1121-60-4 - MilliporeSigma Porphyrin‐Based COF 2D Materials: Variable Modification of Sensing…
Mechanism of Action
Target of Action
2,5-Pyridinedicarboxaldehyde, a natural N-heterocyclic compound, is primarily targeted by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth .
Mode of Action
It has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
Biochemical Pathways
strain YJ-5 can completely degrade 2,5-Pyridinedicarboxaldehyde within 7 days . A new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, was identified during this degradation process .
Pharmacokinetics
strain YJ-5 suggests that it can be metabolized by certain microorganisms .
Result of Action
The result of the action of 2,5-Pyridinedicarboxaldehyde is the formation of a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, during its biodegradation process by Agrobacterium sp. strain YJ-5 .
Action Environment
The action of 2,5-Pyridinedicarboxaldehyde is influenced by environmental factors. For instance, the optimal growth conditions for Agrobacterium sp. strain YJ-5, which degrades 2,5-Pyridinedicarboxaldehyde, are a temperature of 30°C, pH 7.0, and a substrate concentration of 0.6 mmol .
properties
IUPAC Name |
pyridine-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYIGSUECJNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479434 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,5-dicarbaldehyde | |
CAS RN |
6221-01-8 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




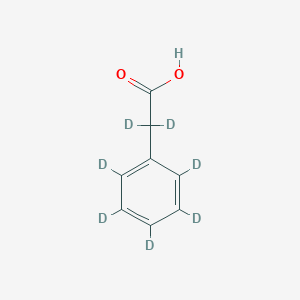
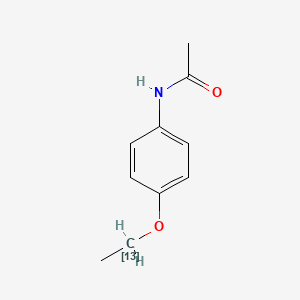
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
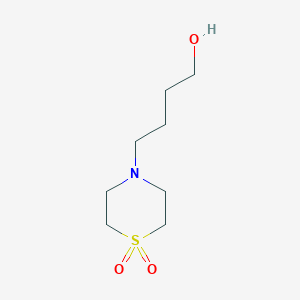
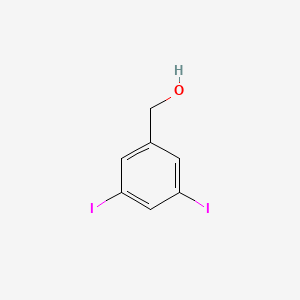
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
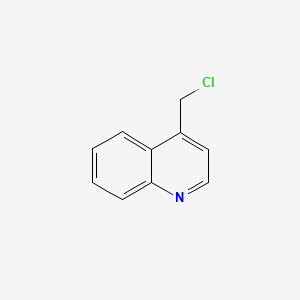

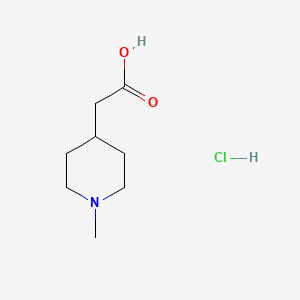
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
